butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine
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Overview
Description
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is a chemical compound with the molecular formula C12H16Cl3NO and a molecular weight of 296.62 g/mol . It is known for its unique structure, which includes a butyl group attached to a 2-(2,4,6-trichlorophenoxy)ethylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: A structurally related compound with similar chemical properties.
Other chlorophenoxy derivatives: Compounds with similar phenoxy groups but different alkyl or amine substituents.
Uniqueness
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is unique due to its specific combination of a butyl group and a 2-(2,4,6-trichlorophenoxy)ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
99914-46-2 |
---|---|
Molecular Formula |
C12H16Cl3NO |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H16Cl3NO/c1-2-3-4-16-5-6-17-12-10(14)7-9(13)8-11(12)15/h7-8,16H,2-6H2,1H3 |
InChI Key |
YJGHHAINUSFGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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